dTRIM24

PROTAC TRIM24 degradation Target engagement

Bromodomain inhibitors like IACS-9571 bind TRIM24 but fail to suppress proliferation-the bromodomain is not functionally relevant to TRIM24's oncogenic activity. dTRIM24 solves this by recruiting VHL E3 ubiquitin ligase to induce complete proteasomal degradation, ablating all scaffolding and enzymatic functions. • >90% TRIM24 degradation; DC50: 3.8 μM (HCT116), 5.2 μM (A549), 6.5 μM (MCF7) • Suppresses MOLM-13 AML growth and induces apoptosis at 5 μM, unlike IACS-9571 • Phenocopies genetic knockout in ChIP-seq; enables acute, reversible protein loss

Molecular Formula C55H68N8O13S2
Molecular Weight 1113.3 g/mol
Cat. No. B607222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTRIM24
SynonymsdTRIM 24;  dTRIM24;  dTRIM-24
Molecular FormulaC55H68N8O13S2
Molecular Weight1113.3 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C
InChIInChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65)/t39-,46+,50-/m1/s1
InChIKeyQUQTXFIMYFMULC-OGOZKGDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

dTRIM24: PROTAC TRIM24 Degrader


dTRIM24 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively degrades the transcriptional regulator TRIM24 (TIF1α) [1]. It comprises a TRIM24 bromodomain ligand (IACS-9571) conjugated to a von Hippel-Lindau (VHL) E3 ligase ligand (VL-269), enabling recruitment of the VHL E3 ubiquitin ligase complex to induce proteasomal degradation of TRIM24 [2]. dTRIM24 is a chemical probe used to investigate TRIM24-dependent cancer dependencies and to compare the functional consequences of protein degradation versus bromodomain inhibition .

Selective TRIM24 degradation via VHL E3 ligase recruitment
Enables functional comparison of protein degradation vs. bromodomain inhibition
Chemical probe for TRIM24 loss-of-function studies in cancer models

Why Inhibitors Cannot Replace dTRIM24


TRIM24 bromodomain inhibitors, such as IACS-9571 and IACS-7e, exhibit potent and selective binding to the TRIM24 bromodomain but fail to produce significant anti-proliferative effects in cancer cells [1]. This is because the bromodomain pocket is not functionally relevant for the oncogenic activity of TRIM24; protein-protein interactions mediated by other domains drive its tumor-promoting functions [2]. Consequently, inhibitors alone are insufficient for studying TRIM24 dependency or achieving therapeutic effects. dTRIM24 overcomes this limitation by completely eliminating the TRIM24 protein, thereby ablating all its scaffolding and enzymatic functions [3].

Inhibitor limitation
Bromodomain inhibitors alone may not suppress proliferation in TRIM24-dependent models
Mechanistic mismatch
Inhibitor binding does not eliminate TRIM24 scaffolding functions, limiting phenotype recapitulation
Functional gap
Only complete protein degradation recapitulates genetic knockout effects

dTRIM24 Evidence vs. Comparators


Near-Complete TRIM24 Degradation

dTRIM24 induces potent and sustained degradation of TRIM24 protein in cells, whereas the parent bromodomain inhibitor IACS-9571 only binds to the bromodomain without reducing TRIM24 protein levels. In HCT116 cells, dTRIM24 treatment (10 μM, 16 h) results in >90% maximal degradation of TRIM24 (DC50 = 3.8 μM) . In contrast, IACS-9571 does not cause TRIM24 degradation at any concentration [1]. The degradation is proteasome-dependent and requires both TRIM24 bromodomain and VHL binding, as confirmed by competition experiments .

TRIM24 Degradation
Head-to-head
>90% degradation (DC50 3.8 µM) vs IACS-9571 0%
Enables loss-of-function studies impossible with inhibitors
HCT116 cells, 16 h, n=3
PROTAC TRIM24 degradation Target engagement

Superior Anti-Proliferative Activity in AML

In MOLM-13 acute myeloid leukemia (AML) cells, dTRIM24 suppresses growth to a significantly greater extent than the bromodomain inhibitor IACS-9571. Treatment with 5 μM dTRIM24 over 7 days leads to a sustained proliferative defect, accompanied by enhanced apoptosis as measured by cleaved PARP [1]. IACS-9571, despite its high affinity for the TRIM24 bromodomain (Kd = 31 nM), shows only minimal anti-proliferative activity [2]. This demonstrates that TRIM24 degradation, not bromodomain inhibition, is required for effective suppression of AML cell growth [3].

Anti-Proliferative Effect
Head-to-head
dTRIM24 (5 µM) showed greater growth inhibition than IACS-9571 in AML cells
Degradation required for growth suppression in leukemia models
MOLM-13, 7-day, cleaved PARP
Cancer cell proliferation Acute myeloid leukemia Apoptosis

Selective TRIM24 Degradation

dTRIM24 selectively degrades TRIM24 without affecting the levels of other bromodomain-containing proteins, including the closely related TRIM33. Bromodomain profiling against a panel of 48 family members, followed by Western blot analysis in HCT116 cells, confirmed no significant degradation of BRD2, BRD3, BRD4, or TRIM33 . This selectivity profile is critical for attributing observed phenotypes specifically to TRIM24 loss. In contrast, some TRIM24 bromodomain inhibitors (e.g., IACS-9571) also bind BRPF1 with a Kd of 14 nM, potentially confounding results [1].

Selectivity Profile
Assay context
No degradation of BRD2/3/4 or TRIM33; IACS-9571 binds BRPF1
Minimizes off-target degradation for clear phenotype attribution
Bromodomain panel (48), HCT116
Selectivity Bromodomain profiling Off-target effects

Degradation Kinetics Across Cell Lines

dTRIM24 induces robust, concentration-dependent degradation of TRIM24 across diverse cancer cell lines, with quantified DC50 values. In HCT116 colon cancer cells, the DC50 is 3.8 μM; in A549 lung cancer cells, it is 5.2 μM; and in MCF7 breast cancer cells, it is 6.5 μM . Time-course experiments in HCT116 cells show significant TRIM24 reduction within 4 hours of 10 μM dTRIM24 treatment, with maximal degradation (>90%) achieved by 16 hours and sustained for at least 24 hours post-washout . This predictable, quantifiable degradation profile allows for precise experimental design and cross-model comparisons [1].

Degradation Potency (DC50)
Reported
DC50 = 3.8 µM (HCT116), 5.2 µM (A549), 6.5 µM (MCF7)
Guides concentration selection for diverse cancer models
16 h treatment, n=3
DC50 Degradation kinetics Cancer cell lines

Phenotypic Mimicry of TRIM24 Knockout

The functional consequences of dTRIM24 treatment phenotypically mirror those of genetic TRIM24 deletion, establishing it as a high-quality chemical probe . In genome-wide chromatin localization studies (ChIP-seq), dTRIM24-induced degradation of TRIM24 recapitulates the changes in chromatin binding observed upon genetic knockout [1]. Furthermore, the anti-proliferative effects of dTRIM24 in AML cells are comparable to the growth inhibition seen with TRIM24 shRNA knockdown, whereas the bromodomain inhibitor IACS-9571 fails to produce this effect [2]. This validation ensures that dTRIM24 can be used as a reliable surrogate for genetic manipulation in systems where genetic approaches are impractical.

Phenocopy of TRIM24 KO
Reported
dTRIM24 recapitulates genetic knockout chromatin changes and anti-proliferative effects
Supports use as a chemical probe for reversible TRIM24 loss
ChIP-seq, AML growth assays
Chemical probe Genetic knockout Phenotypic validation

dTRIM24 Research Applications


TRIM24 Dependency in AML

dTRIM24 is ideally suited for investigating TRIM24 dependency in acute myeloid leukemia (AML) and other hematologic malignancies. The compound demonstrates potent anti-proliferative effects in MOLM-13 AML cells, significantly suppressing growth and inducing apoptosis, whereas the bromodomain inhibitor IACS-9571 is ineffective [1]. Researchers can use dTRIM24 at 5 μM for 7-day growth assays to assess TRIM24 dependency in patient-derived leukemia samples or to validate TRIM24 as a therapeutic target [2].

ChIP-seq for TRIM24 Genomic Mapping

dTRIM24 enables precise temporal control of TRIM24 protein levels for genome-wide chromatin occupancy studies. By treating cells with dTRIM24 to degrade TRIM24, researchers can identify TRIM24-dependent chromatin binding sites and assess the dynamic consequences of TRIM24 loss on gene regulation [1]. The compound's ability to phenocopy genetic knockout in ChIP-seq experiments makes it a valuable alternative to CRISPR/Cas9 or shRNA approaches, particularly when reversible or acute protein loss is desired [2].

Degradation vs. Inhibition Functional Comparison

dTRIM24 serves as a model compound for studying the functional differences between protein degradation and domain inhibition. The clear contrast between dTRIM24 (degrader) and IACS-9571 (inhibitor) in cellular assays provides a robust system for investigating the concept of 'undruggable' domains and the advantages of targeted protein degradation [1]. This application is relevant for drug discovery scientists evaluating PROTAC strategies for other bromodomain-containing proteins or transcription factors [2].

TRIM24 Validation in Solid Tumors

With quantified DC50 values in colon (HCT116, 3.8 μM), lung (A549, 5.2 μM), and breast (MCF7, 6.5 μM) cancer cell lines, dTRIM24 provides a reliable tool for assessing TRIM24 dependency across solid tumor types [1]. Researchers can select appropriate dTRIM24 concentrations based on these cell line-specific DC50 values to achieve >90% TRIM24 degradation and evaluate the impact on proliferation, migration, or drug sensitivity in their model system of interest [2].

Application
Selection Property
Validation Focus
TRIM24 dependency studies in leukemia models
Degradation-dependent growth suppression
Apoptosis and proliferation endpoints
Genomic occupancy mapping of TRIM24
Temporal control of protein degradation
Chromatin binding site analysis
Functional comparison of degrader vs. inhibitor
Clear functional contrast between modalities
Phenotypic rescue in bromodomain-independent contexts
TRIM24 loss-of-function in solid tumor cell lines
Cell-line-specific degradation potency for dosing
Proliferation, migration, drug sensitivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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